molecular formula C13H12N4OS B2973342 3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine CAS No. 332943-04-1

3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2973342
CAS No.: 332943-04-1
M. Wt: 272.33
InChI Key: OPLUZAHISHHZEC-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine ( 332943-04-1) is a high-purity small molecule research chemical with a molecular formula of C13H12N4OS and a molecular weight of 272.33 g/mol . As a derivative of the 1,2,4-triazole class, this compound is of significant interest in medicinal chemistry and drug discovery due to the broad spectrum of biological activities associated with its core structure . Scientific literature indicates that 1,2,4-triazole derivatives are frequently investigated for their comprehensive biological activities, which can include antifungal, antibacterial, and antihypertensive properties . The structure features a benzylsulfanyl group at the 3-position and a furan-2-yl substituent at the 5-position of the triazole ring, which can be key modulators of its biological activity and physicochemical properties. The compound is characterized by a topological polar surface area of approximately 95.2 Ų . It is supplied for research purposes and is strictly for laboratory use. This product is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can order this compound from global suppliers, with various quantities available to suit project needs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzylsulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c14-17-12(11-7-4-8-18-11)15-16-13(17)19-9-10-5-2-1-3-6-10/h1-8H,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLUZAHISHHZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzyl halides and thiol derivatives.

    Attachment of Furan-2-yl Group: The furan-2-yl group can be attached through coupling reactions, such as Suzuki or Heck coupling, using furan derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylsulfanyl or furan-2-yl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl halides, thiol derivatives, and appropriate catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Compound Name R (Position 3) R' (Position 5) Key Findings Reference ID
Target Compound Benzylsulfanyl Furan-2-yl Planar triazole core; crystallinity influenced by N–H···N hydrogen bonds
3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine Benzylsulfanyl Indol-2-yl Enhanced π-π stacking due to indole; potential anticancer applications
3-(Cinnamylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine Cinnamylsulfanyl Pyridin-4-yl Reduced α-synuclein aggregation; neuroprotective activity
3-(3-Chloro-4-fluorobenzylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine 3-Chloro-4-fluorobenzyl Pyridin-4-yl Tyrosinase inhibition; improved lipophilicity
3-(Ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine Ethylsulfanyl Thiophen-2-yl Moderate antimicrobial activity; simpler alkyl chain reduces steric hindrance

Key Observations:

Aromatic vs. In contrast, pyridin-4-yl (as in ) introduces basicity and hydrogen-bonding capacity, which may improve target binding . Thiophen-2-yl (e.g., ) increases hydrophobicity, affecting membrane permeability in antimicrobial applications .

Sulfanyl Group Modifications :

  • Benzylsulfanyl and cinnamylsulfanyl groups () contribute to π-π interactions and extended conjugation, critical for stabilizing ligand-receptor complexes.
  • Bulky substituents like 3-chloro-4-fluorobenzyl () enhance steric effects and lipophilicity, improving enzyme inhibition (e.g., tyrosinase) .

Table 2: Activity Comparison

Compound Name Biological Activity Potency/IC₅₀ Reference ID
Target Compound Not explicitly reported N/A
3-(Cinnamylsulfanyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine Neuroprotective (α-synuclein inhibition) ~50% reduction at 10 µM
3-(3-Chloro-4-fluorobenzylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine Tyrosinase inhibition IC₅₀ = 2.3 µM
Benzimidazole-triazole derivatives Antibacterial/Antifungal MIC = 1.5–3.125 µg/mL
3-(Ethylsulfanyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine Antimicrobial Moderate activity

Key Observations:

  • Neuroprotection : The cinnamylsulfanyl-pyridinyl derivative () demonstrates significant α-synuclein aggregation inhibition, suggesting utility in Parkinson’s disease research.
  • Enzyme Inhibition : Chloro-fluorobenzyl substituents () enhance tyrosinase inhibition, likely due to halogen bonding and hydrophobic interactions.
  • Antimicrobial Activity : Benzimidazole-triazole hybrids () exhibit potent activity, underscoring the importance of nitrogen-rich heterocycles in disrupting microbial membranes.

Biological Activity

3-(Benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N3OS, with a molecular weight of 257.31 g/mol. The compound features a triazole ring linked to a furan moiety and a benzylsulfanyl group. Its structural characteristics suggest potential interactions with biological targets due to the presence of sulfur and nitrogen functionalities.

Synthesis

The synthesis of triazole derivatives typically involves various methods such as cyclization reactions between hydrazines and carbonyl compounds or through thiol derivatives. For example, the reaction of 5-(furan-2-yl)-4-amino-1,2,4-triazole with benzyl chloride in the presence of a base can yield the target compound. This method allows for the introduction of the benzylsulfanyl group effectively.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study evaluating 5-(furan-2-yl)-4-amino-1,2,4-triazole derivatives demonstrated potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The introduction of different substituents on the triazole ring influenced their efficacy; for instance, extending alkyl chains increased antibacterial activity significantly against S. aureus .

CompoundActivity Against S. aureusActivity Against E. coli
Base CompoundModerateLow
Benzyl DerivativeHighModerate
Pentyl DerivativeVery HighModerate

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. A study synthesized various 3-amino-1,2,4-triazole derivatives and tested their effects on cancer cell lines using XTT assays. The results indicated promising anticancer activity associated with specific structural modifications on the triazole scaffold . The compound's ability to inhibit cell proliferation in various cancer types underscores its therapeutic potential.

Antiangiogenic Properties

In addition to antimicrobial and anticancer activities, some studies have reported antiangiogenic effects for triazole compounds. These properties are crucial in cancer treatment as they can inhibit the formation of new blood vessels that tumors require for growth . The structure of this compound suggests it may possess similar properties due to its unique functional groups.

Case Studies

  • Antimicrobial Evaluation : In one study, derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole were evaluated against standard bacterial strains using serial dilution methods. The results indicated that modifications in substituents led to varying degrees of antimicrobial activity .
  • Anticancer Screening : Another research effort focused on synthesizing 3-amino derivatives and testing their efficacy against a panel of cancer cell lines. The findings revealed that certain substitutions significantly enhanced their activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine, and how is structural confirmation achieved?

  • Synthesis : The compound is typically synthesized via S-benzylation of a triazole-thione precursor (e.g., 4-amino-5-(furan-2-yl)-1,2,4-triazol-3(2H)-thione) using benzyl bromide in ethanol with K₂CO₃ as a base. The reaction proceeds under reflux or microwave-assisted conditions, followed by recrystallization for purification .
  • Structural Confirmation : X-ray crystallography and NMR spectroscopy (¹H, ¹³C) are critical. For example, the benzylsulfanyl group is confirmed by characteristic NMR shifts (e.g., δ ~3.8–4.0 ppm for SCH₂Ph protons) and X-ray-derived bond lengths (C–S ~1.8 Å) .

Q. What spectroscopic and analytical methods are used to characterize the compound?

  • Key Techniques :

  • NMR : Assigns proton environments (e.g., furan protons at δ ~6.3–7.6 ppm) and confirms substitution patterns .
  • Elemental Analysis : Validates purity (e.g., %C, %H, %N within ±0.4% of theoretical values) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 226.0 for analogous triazole derivatives) confirm molecular weight .
  • X-ray Diffraction : Resolves crystal packing and bond geometries (e.g., triazole ring planarity) .

Q. What are the key considerations in optimizing reaction conditions for high-purity synthesis?

  • Solvent Choice : Ethanol or DMF for solubility and reaction efficiency .
  • Base Selection : K₂CO₃ or NaOH to deprotonate the thiol group during alkylation .
  • Purification : Recrystallization (e.g., using ethanol/water) or column chromatography to isolate the product .

Advanced Research Questions

Q. How do modifications at the sulfur atom influence the compound’s biochemical activity?

  • Substituent Effects : Alkyl/aryl groups at the sulfur atom modulate lipophilicity and steric bulk, impacting binding to enzymes like tyrosinase. For example:

CompoundSubstituentIC₅₀ (μM)
17 4-Fluorophenethyl24.92
8 Benzyl83.61
The fluorophenethyl group in 17 enhances π–π interactions and hydrogen bonding compared to benzyl in 8 , improving potency .
  • Methodology : Structure-activity relationship (SAR) studies combined with docking simulations (e.g., Gold software) identify critical substituent-enzyme interactions .

Q. How can molecular docking simulations guide the design of more potent derivatives?

  • Protocol :

Protein Preparation : Use crystal structures (e.g., PDB 2Y9X for Agaricus bisporus tyrosinase) .

Docking : Employ ChemPLP scoring in Gold to predict binding poses. For 17 , the para-fluorobenzyl group orients toward copper ions in the active site, while the triazole NH₂ forms hydrogen bonds with His244 .

Validation : Compare docking scores (e.g., ChemPLP > 60 correlates with IC₅₀ < 50 μM) with experimental inhibition data .

Q. How to resolve contradictions in inhibitory potency data among structurally similar analogs?

  • Case Study : Derivatives with methylene linkers (e.g., 17 vs. 8 ) show divergent IC₅₀ values.

  • Analysis : Molecular dynamics simulations reveal that longer linkers (e.g., –CH₂CH₂–) improve flexibility, enabling optimal positioning in hydrophobic pockets .
  • Experimental Validation : Synthesize analogs with incremental linker extensions and test activity .

Q. What role do π–π interactions and hydrogen bonding play in the binding affinity of triazole derivatives to target enzymes?

  • Mechanistic Insight :

  • π–π Stacking : The pyridine or furan ring interacts with aromatic residues (e.g., His244 in tyrosinase), enhancing affinity .
  • Hydrogen Bonding : The triazole NH₂ group donates hydrogen bonds to catalytic site residues (e.g., ΔG binding ≈ −35 kcal/mol for 17 ) .
    • Methodology : Use Discovery Studio Visualizer to map interactions and quantify binding energies (MM-GBSA) .

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